1-(4-Azidophenyl)imidazole

Description

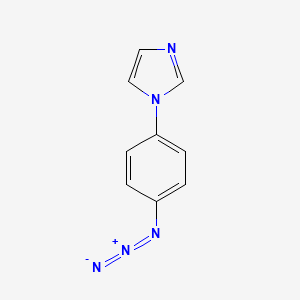

Structure

3D Structure

Properties

CAS No. |

71510-50-4 |

|---|---|

Molecular Formula |

C9H7N5 |

Molecular Weight |

185.19 g/mol |

IUPAC Name |

1-(4-azidophenyl)imidazole |

InChI |

InChI=1S/C9H7N5/c10-13-12-8-1-3-9(4-2-8)14-6-5-11-7-14/h1-7H |

InChI Key |

BVVNOTCYUKCLDL-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N=[N+]=[N-])N2C=CN=C2 |

Canonical SMILES |

C1=CC(=CC=C1N=[N+]=[N-])N2C=CN=C2 |

Other CAS No. |

71510-50-4 |

Synonyms |

1-(4-azidophenyl)imidazole |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 1-(4-Azidophenyl)imidazole – Heme-Targeting Photoaffinity Probes

Executive Summary

1-(4-Azidophenyl)imidazole is a specialized photoaffinity labeling reagent designed primarily for the structural interrogation of heme-containing enzymes, specifically Cytochrome P450s (CYPs) and Nitric Oxide Synthases (NOS). Unlike non-specific photo-crosslinkers, this molecule possesses a dual-functionality:

-

The Imidazole Moiety: Acts as an anchor, coordinating directly to the heme iron (ferric state) to orient the probe within the active site.[1]

-

The Azide Moiety: A photo-labile group that, upon UV irradiation, generates a highly reactive nitrene species to covalently crosslink with nearby protein residues.

This guide details the physicochemical properties, synthesis, mechanism of action, and experimental protocols for using 1-(4-Azidophenyl)imidazole in chemical biology.

Part 1: Structural & Electronic Analysis

Chemical Identity[2]

-

IUPAC Name: 1-(4-Azidophenyl)-1H-imidazole

-

Molecular Formula: C

H -

Molecular Weight: 185.19 g/mol

-

Key Functional Groups:

-

N-Aryl Imidazole (Heme ligand)

-

Aryl Azide (Photophore)

-

Electronic Properties & Stability

The stability of the aryl azide is governed by resonance delocalization between the phenyl ring and the azide group. However, the para-imidazole substituent exerts an electron-withdrawing effect (via the phenyl linker), which can slightly destabilize the azide compared to unsubstituted phenyl azide, making it highly sensitive to UV light.

| Property | Value / Characteristic | Relevance |

| UV Absorption | Excitation wavelength for photolysis. | |

| IR Spectrum | Strong band at | Diagnostic stretch for the Azide (-N |

| Binding Type | Type II Ligand | Induces "Red Shift" in P450 Soret band (low to high spin transition). |

| Solubility | DMSO, Ethanol, Methanol | Stock solutions are typically prepared in DMSO. |

Part 2: Synthesis & Characterization[3][4][5]

Note on Safety: Azides are potentially explosive.[2][3][4] All reactions involving sodium azide or the isolation of aryl azides must be performed behind a blast shield, avoiding metal spatulas and halogenated solvents where possible.

Synthesis Protocol

The synthesis follows a robust 3-step pathway: Nucleophilic Aromatic Substitution (

Step 1:

Coupling

-

Reagents: Imidazole, 1-fluoro-4-nitrobenzene, K

CO -

Solvent: DMF or DMSO.

-

Conditions: Heat at 100°C for 4-6 hours.

-

Mechanism: The imidazole nitrogen attacks the electrophilic carbon attached to the fluorine (activated by the para-nitro group).

-

Product: 1-(4-Nitrophenyl)imidazole.

Step 2: Nitro Reduction

-

Reagents: H

(gas) + Pd/C catalyst OR Fe/NH -

Solvent: Ethanol/Methanol.

-

Conditions: Room temperature, stirring until H

uptake ceases. -

Product: 1-(4-Aminophenyl)imidazole.

Step 3: Diazotization & Azidation

-

Reagents: NaNO

, aqueous HCl, NaN -

Conditions: Strict temperature control (

C). -

Protocol:

-

Dissolve amine in acidic water at 0°C.

-

Add NaNO

dropwise to form the diazonium salt (Ar-N -

Add NaN

slowly. The azide ion displaces N -

Workup: Extract into ethyl acetate. Do not distill. Evaporate solvent at low temperature (<30°C).

-

Structural Confirmation (Data Summary)

| Technique | Expected Signal | Interpretation |

| FT-IR | 2120 cm | Asymmetric stretch of the Azide group. |

| 1H-NMR | Imidazole C2-H (deshielded by N-aryl ring). | |

| 1H-NMR | Para-substituted phenyl ring (AA'BB' system). | |

| Mass Spec | [M+H] | Parent ion peak. |

Part 3: Mechanism of Action (Photoaffinity Labeling)

The utility of 1-(4-Azidophenyl)imidazole relies on a two-step "Dock and Lock" mechanism.

-

Docking (Reversible): The imidazole nitrogen (N3) binds to the heme iron of the target protein (e.g., CYP450). This blocks the active site and orients the phenyl-azide tail toward specific hydrophobic pockets.

-

Locking (Irreversible): UV irradiation triggers the loss of N

from the azide, generating a Singlet Nitrene . This highly reactive species inserts into C-H or N-H bonds of the protein backbone within nanoseconds.

Mechanism Diagram

Caption: The "Dock and Lock" mechanism. The imidazole directs binding, while UV-activated nitrene formation drives irreversible covalent crosslinking.

Part 4: Experimental Protocols

P450 Binding Assay (Type II Spectra)

Before photolysis, validate binding using difference spectroscopy.

-

Preparation: Dilute P450 protein to 1-2

M in phosphate buffer (pH 7.4). -

Titration: Add 1-(4-Azidophenyl)imidazole in small increments (0.5 - 50

M). -

Measurement: Record difference spectra (400–500 nm).

-

Validation: Look for a spectral trough at ~390-410 nm and a peak at ~425-430 nm . This "Type II" spectrum confirms the imidazole is coordinating the heme iron.[5]

Photo-Crosslinking Workflow

-

Incubation: Incubate protein and probe (at

concentration determined above) for 10 min on ice in the dark. -

Irradiation:

-

Transfer sample to a quartz cuvette or open vial.

-

Irradiate with a UV lamp (Handheld 254 nm or 302 nm transilluminator) for 1–5 minutes.

-

Critical: Keep samples on ice to prevent thermal denaturation.

-

-

Quenching: Add excess DTT or simple dilution to scavenge unreacted nitrenes (though nitrene lifetime is short, this stops secondary reactions).

-

Analysis: Digest protein with trypsin and analyze via LC-MS/MS to identify the modified peptide mass (Mass shift = +157 Da, corresponding to the probe minus N

).

Part 5: Safety & Handling

Azide Hazards[6][7][8][11]

-

Explosion Risk: While aryl azides are generally more stable than alkyl azides, they can decompose explosively if heated or subjected to friction. Never distill the pure compound.

-

Light Sensitivity: Store the solid and solutions in amber vials wrapped in foil. Ambient fluorescent light can slowly degrade the azide.

-

Toxicity: Azides are cytochrome c oxidase inhibitors (similar to cyanide). Wear nitrile gloves and work in a fume hood.

Storage

-

Temperature: -20°C.

-

State: Solid or DMSO stock (stable for months if frozen).

References

- Ortiz de Montellano, P. R. (2015). Cytochrome P450 Structure and Function. Springer. (Authoritative text on P450 mechanisms and heme-ligand interactions).

-

Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520.

-

Kalgutkar, A. S., et al. (2002). Inhibition of cytochromes P450 by antifungal imidazole derivatives.[6] Drug Metabolism and Disposition, 30(3), 314-324.

-

Organic Syntheses. (1950). Phenyl Azide.[4][7][8] Organic Syntheses, Coll. Vol. 3, p.710. (Foundational protocol for aryl azide synthesis).

-

Pfaltz & Bauer. (2025). Safety Data Sheet: Phenyl Azide. (Safety and handling protocols).

Sources

- 1. Photoaffinity labeling of P450Cam by an imidazole-tethered benzophenone probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uvic.ca [uvic.ca]

- 3. ucd.ie [ucd.ie]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Cooperative inhibition in cytochrome P450 between a substrate and an apparent noncompetitive inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pfaltzandbauer.com [pfaltzandbauer.com]

- 8. Page loading... [guidechem.com]

1-(4-Azidophenyl)imidazole: A Premier Photoaffinity Probe for Heme-Protein Active Site Mapping

[1]

Executive Summary

1-(4-Azidophenyl)imidazole (API) is a specialized chemical probe used in medicinal chemistry and structural biology to interrogate the active sites of heme-containing enzymes, particularly Cytochrome P450 (CYP) and Nitric Oxide Synthase (NOS) .[1]

It functions as a "Suicide Substrate" or Photoaffinity Label (PAL) .[1] The molecule possesses a dual nature:[1]

-

The Imidazole Head: Acts as a reversible ligand that coordinates directly to the heme iron, mimicking the binding mode of many azole drugs (e.g., ketoconazole, clotrimazole).[1]

-

The Phenyl Azide Tail: Upon UV irradiation, this group generates a highly reactive nitrene species that covalently crosslinks to nearby amino acid residues, permanently "freezing" the ligand in the binding pocket.[1]

This guide details the synthesis, mechanistic photochemistry, and experimental protocols for using API to map drug binding sites and validate enzyme inhibitors.[1]

Chemical Properties & Synthesis[1][2][3][4][5]

Structural Logic

-

Pharmacophore: The 1-phenylimidazole scaffold is a classic Type II heme ligand.[1] The nitrogen at position 3 of the imidazole ring donates its lone pair to the ferric (

) heme iron. -

Photophore: The para-azido (

) group is electronically integrated into the phenyl ring.[1] It is stable in the dark but photolabile under UV light (254–366 nm).[1]

Synthesis Protocol

While various routes exist, the most robust laboratory synthesis involves a stepwise construction starting from 1-fluoro-4-nitrobenzene.[1]

Step-by-Step Synthesis Workflow:

-

Nucleophilic Aromatic Substitution (

): -

Nitro Reduction:

-

Diazotization & Azidation:

Figure 1: Synthetic pathway for 1-(4-Azidophenyl)imidazole via nucleophilic substitution and diazotization.[1]

Mechanism of Action: The "Trap and Map" Strategy

The utility of API relies on a two-step mechanism: Equilibrium Binding followed by Covalent Capture .[1]

Step 1: Equilibrium Binding (Dark Phase)

In the absence of UV light, API behaves as a reversible competitive inhibitor.[1]

-

Heme Coordination: The imidazole nitrogen displaces the distal water molecule coordinated to the heme iron.[1]

-

Spectral Shift: This binding induces a spin-state change in the iron (low-spin to high-spin or mixed), resulting in a characteristic Type II Difference Spectrum (Soret peak shift:

nm, -

Thermodynamics: The phenyl ring occupies the hydrophobic substrate-binding pocket (e.g., the camphor pocket in P450cam or the substrate channel in CYP2B4).[1]

Step 2: Photoactivation (Light Phase)

Upon irradiation with UV light, the azide group decomposes.[1]

-

Nitrene Formation:

. The singlet nitrene is highly electrophilic.[1] -

Insertion: The nitrene rapidly inserts into adjacent

or -

Ring Expansion (Side Reaction): Phenyl nitrenes can rearrange into a ketenimine (dehydroazepine), which is also an electrophile capable of reacting with nucleophiles (e.g., Lysine

).[1]

Figure 2: Photoaffinity labeling mechanism.[1] The probe binds reversibly until UV light triggers covalent crosslinking.[1]

Medicinal Chemistry Applications

Mapping Cytochrome P450 Active Sites

API was pivotal in early structural studies of P450 enzymes (e.g., P450cam, CYP2B4).[1]

-

Active Site Volume: By comparing the labeling efficiency of API vs. bulkier analogs, researchers determined the plasticity of the P450 active site.[1]

-

Residue Identification: Following photolysis, the protein is digested (trypsin/CNBr) and analyzed via LC-MS.[1] The mass shift indicates which specific peptide fragment was modified, pinpointing the residues lining the hydrophobic pocket (e.g., Phe, Val, Leu).[1]

Nitric Oxide Synthase (NOS) Inhibition

Phenylimidazoles are potent inhibitors of NOS.[2] API serves as a probe to distinguish between the three isoforms (nNOS, iNOS, eNOS).[1]

-

Dimerization Studies: Labeling the interface residues can reveal how inhibitors affect the monomer-dimer equilibrium essential for NOS activity.[1]

Off-Target Profiling

In drug discovery, imidazole-containing drugs often suffer from drug-drug interactions (DDIs) due to P450 inhibition.[1] API can be used in competitive binding assays to screen new drug candidates.[1] If a candidate prevents API from covalently labeling the enzyme, it confirms the candidate binds to the same heme pocket.[1]

Experimental Protocol: Photoaffinity Labeling

Objective: Covalently label the active site of a purified heme protein (e.g., CYP450).[1]

Materials

-

Buffer: 50 mM Potassium Phosphate, pH 7.4 (degassed).

-

Probe: 1-(4-Azidophenyl)imidazole (10 mM stock in DMSO).

-

Light Source: Mercury arc lamp or UV LED (365 nm). Note: Avoid <300 nm to prevent protein damage.

Workflow

-

Equilibration (Dark):

-

Spectral Verification:

-

Irradiation:

-

Place samples on ice.

-

Irradiate for 5–10 minutes at a distance of 5 cm.

-

Tip: Use a glass filter to cut off wavelengths < 300 nm.[1]

-

-

Quenching & Washing:

-

Analysis:

-

SDS-PAGE: If a radiolabeled or fluorescent version of API is used.[1]

-

Proteomics: Digest with Trypsin

LC-MS/MS to identify the modified peptide mass (

-

Quantitative Data Summary

| Parameter | Value / Characteristic | Relevance |

| Molecular Weight | 185.19 g/mol | Small enough to fit deep pockets.[1] |

| Binding Type | Type II (Heme Coordination) | Direct iron interaction.[1] |

| Spectral Shift | Diagnostic of inhibitor binding. | |

| Activation | 300 – 350 nm | Standard UV range; minimizes protein damage.[1] |

| Target Residues | Hydrophobic (Phe, Leu, Val) | Maps the lipophilic access channel.[1] |

| Inhibition ( | Moderate affinity allows competition studies.[1] |

References

-

Swanson, R. A., & Dus, K. M. (1979). Specific covalent labeling of cytochrome P-450CAM with 1-(4-azidophenyl)imidazole, an inhibitor-derived photoaffinity probe for P-450 heme proteins.[1][3] Journal of Biological Chemistry, 254(15), 7238-7246.[1][3] Link

-

Correia, M. A., & Ortiz de Montellano, P. R. (2005). Inhibition of Cytochrome P450 Enzymes.[1] Cytochrome P450: Structure, Mechanism, and Biochemistry, 3rd Ed.[1] Kluwer Academic/Plenum Publishers.[1]

-

Wolff, D. J., et al. (1994). The inhibition of the constitutive bovine endothelial nitric oxide synthase by imidazole and indazole agents.[1] British Journal of Pharmacology, 113(3), 1006–1014.[1] Link

-

Scott, E. E., et al. (2007). Structural and thermodynamic consequences of 1-(4-chlorophenyl)imidazole binding to cytochrome P450 2B4.[1][4] Biochemistry, 46(40), 11494-11504.[1] Link[1]

-

Griffin, K. J., et al. (2000). Inhibition of neuronal nitric oxide synthase by N-phenacyl imidazoles.[1] Nitric Oxide, 5(1), 32-38.[1][5]

Sources

- 1. Development of a high throughput cytochrome P450 ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specific covalent labeling of cytochrome P-450CAM with 1-(4-azidophenyl)imidazole, an inhibitor-derived photoaffinity probe for P-450 heme proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural and thermodynamic consequences of 1-(4-chlorophenyl)imidazole binding to cytochrome P450 2B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of neuronal nitric oxide synthase by N-phenacyl imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of Quantum Yield in Photochemical Applications

An In-Depth Technical Guide to Determining the Photoreaction Quantum Yield of 1-(4-Azidophenyl)imidazole

1-(4-Azidophenyl)imidazole belongs to the class of aryl azides, compounds of immense interest in chemical biology, drug development, and materials science. Their utility is primarily derived from their photoreactivity; upon absorption of ultraviolet (UV) light, they extrude molecular nitrogen to generate highly reactive nitrene intermediates. This property makes them exceptional candidates for applications such as photoaffinity labeling, where they can be used to map out binding sites of drug targets, and in photocrosslinking for materials engineering.[1][2]

The efficiency of any photochemical process is quantified by its quantum yield (Φ) . The quantum yield is a dimensionless ratio that defines the number of specific events (e.g., molecules of product formed or reactant consumed) that occur per photon absorbed by the system.[3][4] For a molecule like 1-(4-azidophenyl)imidazole, a high quantum yield for photoreactivity is crucial for its efficacy as a photo-tool, as it ensures that a minimal dose of light can achieve the desired chemical transformation, thereby reducing potential photodamage to sensitive biological systems.

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals on the core principles and a detailed experimental workflow for determining the photoreaction quantum yield of 1-(4-azidophenyl)imidazole. It is structured to provide not just a protocol, but the scientific rationale behind each step, ensuring a robust and reproducible investigation.

Part 1: The Mechanistic Landscape of Aryl Azide Photoreactivity

Understanding the potential reaction pathways following photoexcitation is critical to designing a quantum yield experiment and interpreting its results. The photochemistry of aryl azides is complex, with several competing processes that dictate the overall efficiency of the desired reaction.[5][6]

Upon absorbing a photon of appropriate energy, 1-(4-azidophenyl)imidazole is promoted to an electronically excited singlet state (S₁). From this state, the primary and most crucial event is the rapid extrusion of a dinitrogen molecule (N₂), leading to the formation of a singlet arylnitrene.[7] This highly reactive intermediate is at a crossroads, with its fate determining the final product distribution and, consequently, the quantum yield of any single process.

The principal pathways available to the singlet nitrene are:

-

Intersystem Crossing (ISC): The singlet nitrene can undergo a spin-inversion process to form the more stable triplet nitrene, which has a different reactivity profile, often favoring hydrogen abstraction or radical-type reactions.[8][9]

-

Ring Expansion: A common pathway for singlet phenylnitrenes is a rearrangement to a seven-membered ring ketenimine (a dehydroazepine intermediate), which is susceptible to nucleophilic attack.[1][5]

-

Intramolecular Reactions: The nitrene can react with other parts of the same molecule. For 1-(4-azidophenyl)imidazole, this could involve reactions with the imidazole ring, although this is generally less favored than ring expansion unless sterically directed.

-

Intermolecular Reactions: This is often the desired pathway in applications like photoaffinity labeling, where the singlet nitrene reacts with a nearby molecule (e.g., a solvent molecule or an amino acid residue in a protein's active site).

The imidazole substituent on the phenyl ring can influence these pathways through its electronic properties (both inductive and resonance effects), potentially altering the stability and reactivity of the nitrene intermediate compared to simpler phenyl azides.

Caption: Figure 1: General Photoreaction Pathways for an Aryl Azide

Part 2: Experimental Determination of Photoreaction Quantum Yield

The quantum yield of photoreactant consumption (Φ-R) is determined by measuring two key parameters: the rate at which the reactant is consumed during irradiation and the rate at which photons are absorbed by the reactant.[3][10]

Φ-R = (Rate of reactant consumption) / (Rate of photon absorption)

This guide details a robust method using online UV-Vis spectroscopy for monitoring the reaction and chemical actinometry for quantifying the photon flux.[11] This approach is highly reliable and avoids the complexities of absolute photon counting methods.

Core Principle: Causality and Self-Validation

The experimental design is built on a self-validating system. By first calibrating the light source with a well-characterized chemical actinometer, we establish a trusted value for the photon flux.[12] This calibrated source is then used to irradiate the target compound under identical geometric conditions. The trustworthiness of the final quantum yield value is therefore directly linked to the precision of the actinometry and the accuracy of the spectroscopic monitoring. We focus on measuring the disappearance of the reactant rather than the appearance of a product, as aryl azide photochemistry often yields multiple products, making the quantification of any single one an unreliable measure of the primary photochemical event.

Experimental Workflow Overview

The process can be broken down into four distinct stages:

-

Light Source Calibration: Determining the photon flux (I₀) of the irradiation setup using a chemical actinometer.

-

Sample Preparation & Characterization: Preparing a solution of 1-(4-azidophenyl)imidazole and measuring its molar absorption coefficient (ε).

-

Photolysis & Kinetic Monitoring: Irradiating the sample and monitoring the decrease in its absorbance over time.

-

Calculation: Integrating the data to calculate the quantum yield.

Caption: Figure 2: Experimental Workflow for Quantum Yield Determination

Part 3: Detailed Experimental Protocols

Protocol 1: Photon Flux Determination via Ferrioxalate Actinometry

Rationale: Potassium ferrioxalate is the gold standard for chemical actinometry in the UV-Vis range (250-500 nm).[12] Its photoreduction from Fe³⁺ to Fe²⁺ has a well-known and high quantum yield. The Fe²⁺ produced is then complexed with 1,10-phenanthroline to form a stable, intensely colored complex ([Fe(phen)₃]²⁺) that can be accurately quantified by spectrophotometry.

Materials:

-

Potassium ferrioxalate, K₃[Fe(C₂O₄)₃]·3H₂O

-

Sulfuric acid (H₂SO₄), 0.05 M

-

1,10-phenanthroline solution (0.1% w/v in water)

-

Sodium acetate buffer (0.3 M, pH ~4.5)

-

Monochromatic light source (e.g., LED or lamp with a bandpass filter at the desired wavelength, λ)

-

Quartz cuvette (path length, l = 1 cm)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare Actinometer Solution: Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄. This solution is light-sensitive and should be prepared in the dark and stored in a foil-wrapped flask.

-

Irradiation:

-

Pipette a precise volume (e.g., 3.0 mL) of the actinometer solution into the quartz cuvette.

-

Place the cuvette in the irradiation setup, ensuring the geometry is identical to what will be used for the sample experiment.

-

Irradiate the solution for a fixed, recorded time (t). The time should be chosen such that the conversion is less than 10%.

-

Prepare a "dark" control by keeping an identical aliquot in the dark for the same duration.

-

-

Complexation:

-

After irradiation, transfer a precise aliquot (e.g., 1.0 mL) of both the irradiated solution and the dark control into separate volumetric flasks (e.g., 10 mL).

-

To each flask, add 2.0 mL of the 1,10-phenanthroline solution and 1.0 mL of the sodium acetate buffer.

-

Dilute to the mark with deionized water and allow 30 minutes for full color development.

-

-

Measurement:

-

Measure the absorbance (Aactin) of the irradiated sample at 510 nm, using the dark control as the blank.

-

-

Calculation of Photon Flux (I₀):

-

Moles of Fe²⁺ produced:

-

nFe²⁺ = (Aactin × Vflask) / (ε510 × l' × Valiquot)

-

Where:

-

Vflask is the final volume of the volumetric flask (e.g., 0.010 L).

-

ε510 is the molar absorption coefficient of the [Fe(phen)₃]²⁺ complex at 510 nm (11,100 L mol⁻¹ cm⁻¹).

-

l' is the path length of the cuvette used for the 510 nm measurement (1 cm).

-

Valiquot is the volume of the aliquot taken from the irradiated solution (e.g., 0.001 L).

-

-

-

Photon Flux (I₀):

-

I₀ = nFe²⁺ / (t × Φactin × F)

-

Where:

-

t is the irradiation time in seconds.

-

Φactin is the known quantum yield of the actinometer at the irradiation wavelength (λ).

-

F is the fraction of light absorbed by the actinometer solution, calculated as F = 1 - 10-A', where A' is the absorbance of the 0.006 M ferrioxalate solution at the irradiation wavelength (λ).

-

-

The units of I₀ will be einsteins s⁻¹ (moles of photons per second).

-

-

Protocol 2: Quantum Yield Determination of 1-(4-Azidophenyl)imidazole

Materials:

-

1-(4-Azidophenyl)imidazole, purified

-

Spectroscopic grade solvent (e.g., acetonitrile, methanol)

-

Calibrated monochromatic light source from Protocol 1

-

Magnetic stirrer and micro stir bar

-

Quartz cuvette (1 cm path length)

-

Online UV-Vis Spectrophotometer with fiber optic cables

Procedure:

-

Preparation and Characterization:

-

Prepare a stock solution of 1-(4-azidophenyl)imidazole in the chosen solvent.

-

Prepare a dilute solution from the stock and record its full UV-Vis absorption spectrum. The concentration should be adjusted so that the absorbance at the irradiation wavelength (λ) is between 0.1 and 1.0.

-

From this spectrum, determine the molar absorption coefficient (ελ) at the irradiation wavelength.

-

-

Photolysis and Monitoring:

-

Place a known volume (V) of the sample solution into the quartz cuvette with a micro stir bar.

-

Position the cuvette in the irradiation setup with continuous stirring.

-

Set up the online UV-Vis spectrometer to record an absorbance spectrum at regular time intervals (e.g., every 15-30 seconds).

-

Begin irradiation and data collection simultaneously. Continue until approximately 10-15% of the starting material has been consumed (as determined by the decrease in absorbance).

-

Rationale: Limiting the conversion minimizes the "inner filter effect," where photoproducts absorb light at the excitation wavelength and interfere with the measurement.[11] It also ensures the analysis is performed under initial rate conditions where the kinetics are simplest.

-

-

Data Analysis and Calculation:

-

Extract the absorbance (Aλ) at the irradiation wavelength from each spectrum and plot Aλ versus irradiation time (t).

-

Perform a linear regression on the initial, linear portion of this plot. The slope of this line is (dA/dt).

-

Rate of Photon Absorption (Ia):

-

Ia = I₀ × (1 - 10-Aλ)

-

This must be calculated for each time point, but for low absorbance changes, using the initial absorbance provides a good approximation. For higher precision, the average fraction of light absorbed over the measurement period should be used.

-

-

Rate of Reactant Consumption (-dN/dt):

-

From the Beer-Lambert law (A = εcl), we know c = A / (εl). The number of moles (N) in the cuvette is c × V.

-

-dN/dt = - (V / (ελ × l)) × (dA/dt)

-

-

Quantum Yield Calculation (Φ-R):

-

Φ-R = (-dN/dt) / Ia

-

Φ-R = [ - (V / (ελ × l)) × (dA/dt) ] / [ I₀ × (1 - 10-Aλ, initial) ]

-

-

Part 4: Data Presentation and Interpretation

Quantitative data from the experiments should be summarized in clear, structured tables for easy comparison and verification.

Table 1: Example Data for Photolysis Monitoring

| Irradiation Time (s) | Absorbance at λirr |

| 0 | 0.852 |

| 30 | 0.831 |

| 60 | 0.810 |

| 90 | 0.789 |

| 120 | 0.768 |

Table 2: Summary of Parameters for Quantum Yield Calculation

| Parameter | Symbol | Value | Units |

| Irradiation Wavelength | λirr | 300 | nm |

| Photon Flux | I₀ | 2.5 x 10⁻⁹ | einsteins s⁻¹ |

| Sample Volume | V | 0.003 | L |

| Cuvette Path Length | l | 1 | cm |

| Molar Absorption Coeff. | ελ | 15,000 | L mol⁻¹ cm⁻¹ |

| Initial Absorbance | Aλ, initial | 0.852 | a.u. |

| Rate of Absorbance Change | dA/dt | -7.0 x 10⁻⁴ | a.u. s⁻¹ |

| Calculated Quantum Yield | Φ-R | 0.41 |

Part 5: Advanced Mechanistic Probes

While the described method yields the overall quantum yield of reactant disappearance, it does not provide information about the intermediates. To gain deeper insight, advanced spectroscopic techniques can be employed:

-

Laser Flash Photolysis (LFP) / Transient Absorption Spectroscopy: This powerful technique uses a short laser pulse to initiate the photoreaction and a second probe light source to monitor the absorption spectra of short-lived intermediates (like the singlet and triplet nitrenes) on timescales from femtoseconds to milliseconds.[7][13][14] This allows for the direct observation of the species shown in Figure 1 and the determination of their individual lifetimes and reaction rate constants.

Conclusion

Determining the photoreaction quantum yield of 1-(4-azidophenyl)imidazole is a critical step in evaluating its potential as a photochemical tool. The methodology presented in this guide, based on chemical actinometry and spectrophotometric monitoring, provides a robust and accessible workflow for obtaining reliable and reproducible data. By grounding the experimental protocol in a firm understanding of the underlying photochemical mechanisms, researchers can confidently quantify the efficiency of this promising molecule and optimize its application in drug discovery and materials science.

References

- Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520.

- Gritsan, N. P., & Platz, M. S. (2006). Kinetics, spectroscopy, and computational chemistry of aryl nitrenes. Chemical Reviews, 106(9), 3844-3867.

-

Barton, D. H. R., Sammes, P. G., & Weingarten, G. G. (1970). Photochemical transformations. Part XXVIII. Aryl azides as potential photosensitive protecting groups. Journal of the Chemical Society C: Organic, 721-728. [Link]

-

Modulating the photolysis of aryl azides in a supramolecular host to develop photoactivatable fluorophores. (2020). Chemical Communications. [Link]

-

Wang, J., Kubicki, J., Burdzinski, G., Hackett, J. C., & Platz, M. S. (2006). Early Events in the Photochemistry of Aryl Azides from Femtosecond UV/Vis Spectroscopy and Quantum Chemical Calculations. The Journal of Organic Chemistry, 71(23), 8719-8730. [Link]

-

Edinburgh Instruments. (2023). What is Quantum Yield? [Link]

-

Leyva, E., Platz, M. S., & Moctezuma, E. (2022). Investigation of phenyl azide photochemistry by conventional and time-resolved spectroscopy. Elucidation of intermediates and reaction mechanisms. Journal of Photochemistry and Photobiology, 11, 100126. [Link]

-

Determining the quantum yield of photochemical reactions in crystals from simultaneous effects of photothermal and photochemical. (2024). Journal of Applied Physics. [Link]

-

Kühler, P., Kölmel, D. K., & Wagenknecht, H. A. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Photochemical & Photobiological Sciences, 17(5), 533-538. [Link]

-

Dang, V. Q., & Teets, T. S. (2025). A practical guide to measuring and reporting photophysical data. Dalton Transactions. [Link]

-

Photochemical reactivity of azides. (n.d.). ResearchGate. [Link]

-

Photochemistry of phenyl azide: chemical properties of the transient intermediates. (n.d.). ACS Publications. [Link]

-

Leyva, E., Platz, M. S., & Moctezuma, E. (2022). Investigation of phenyl azide photochemistry by conventional and time-resolved spectroscopy. Elucidation of intermediates and reaction mechanisms. ResearchGate. [Link]

-

Fiveable. (n.d.). Key Concepts in Quantum Yield Calculations to Know for Photochemistry. [Link]

-

Shimadzu. (n.d.). Evaluation of Photoreaction Quantum Yield of Supermolecular Complex (QYM). [Link]

-

Determination of the Quantum Yield of a Heterogeneous Photocatalytic Reaction Employing a Black Body Photoreactor. (n.d.). ResearchGate. [Link]

-

Leyva, E., Platz, M. S., & Moctezuma, E. (2022). Investigation of phenyl azide photochemistry by conventional and time-resolved spectroscopy. Elucidation of intermediates and reaction mechanisms. OUCI. [Link]

-

Lu, Z., Li, Y., & Lu, G. (2002). Determination of the Quantum Yield for the Photochemical Generation of Hydroxyl Radicals in TiO₂ Suspensions. The Journal of Physical Chemistry B, 106(13), 3367-3372. [Link]

-

Wikipedia. (n.d.). Quantum yield. [Link]

-

HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

-

van Grondelle, R., & Novoderezhkin, V. I. (2010). Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems. Photosynthesis research, 104(2-3), 193–205. [Link]

-

Lees, E. C., et al. (2021). Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple. Chemical Science, 13(3), 733-743. [Link]

Sources

- 1. Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photochemical transformations. Part XXVIII. Aryl azides as potential photosensitive protecting groups - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. fiveable.me [fiveable.me]

- 4. Quantum yield - Wikipedia [en.wikipedia.org]

- 5. Investigation of phenyl azide photochemistry by conventional and time-resolved spectroscopy. Elucidation of intermediates and reaction mechanisms [agris.fao.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of Photoreaction Quantum Yield of Supermolecular Complex (QYM) : Shimadzu (Europe) [shimadzu.eu]

- 11. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple - Chemical Science (RSC Publishing) [pubs.rsc.org]

Off-target effects of 1-(4-Azidophenyl)imidazole in cellular assays

Technical Guide: Mitigating Off-Target Artifacts of 1-(4-Azidophenyl)imidazole in Cellular Assays

Executive Summary

1-(4-Azidophenyl)imidazole (API) is a specialized photoaffinity probe used primarily to interrogate heme-containing enzymes, including Nitric Oxide Synthase (NOS) and Cytochrome P450s (CYPs) . Its dual-functionality—an imidazole pharmacophore for specific heme coordination and an aryl azide for covalent capture—makes it a powerful tool for target identification.

However, API is prone to significant off-target artifacts driven by two distinct mechanisms: promiscuous imidazole binding (pharmacological off-targets) and stochastic nitrene insertion (chemical off-targets). Failure to control for these effects leads to false-positive target assignment and misinterpretation of signaling pathway modulation.

This guide provides a rigorous, self-validating framework to distinguish bona fide biological interactions from non-specific background labeling when using API.

Chemical Biology & Mechanism of Action

To control off-target effects, one must understand the probe's life cycle in the assay. API operates through a two-step "Bind-and-Bite" mechanism.

The Dual-Step Mechanism

-

Step 1: Reversible Recognition (Dark Phase): The imidazole nitrogen coordinates axially with the heme iron of the target protein (e.g., nNOS), competing with oxygen or substrate. This is a reversible, equilibrium-driven event.

-

Step 2: Photo-Activation (Irreversible Phase): Upon UV irradiation (typically 254–366 nm), the aryl azide extrudes nitrogen (

) to form a highly reactive singlet nitrene . This nitrene has a lifetime of nanoseconds and must insert into a nearby bond (C-H or N-H) to form a covalent adduct.

The Source of Off-Target Effects

-

Pharmacological Promiscuity (The Imidazole Problem): The imidazole moiety is a "privileged scaffold" for heme coordination. It does not strictly discriminate between the heme iron of nNOS, iNOS, eNOS, or the ~57 human CYP450 isoforms.

-

The "Pseudo-Dilution" Effect (The Nitrene Problem): If the specific binding affinity (

) is low, a significant fraction of API remains free in solution. Upon irradiation, these free molecules generate nitrenes that randomly label abundant proteins (e.g., Albumin, Actin, GAPDH) or insert into lipid bilayers, creating a high-background "haze" in proteomic readouts.

Visualization: Mechanism & Divergence Pathways

The following diagram illustrates the critical divergence between specific labeling and off-target artifacts.

Caption: Pathway divergence showing how unbound API leads to stochastic labeling (Red) while bound API leads to specific target capture (Green).

Known Off-Target Profiles

When using API, you must account for the following validated off-targets. Quantitative data below compares the "Window of Selectivity" for imidazole-based probes.

| Target Class | Specific Protein | Interaction Type | Risk Level | Mitigation Strategy |

| Primary Target | nNOS / iNOS | Heme Coordination | N/A | N/A |

| Off-Target (Bio) | eNOS | Heme Coordination | High | Titrate API < 50 µM; eNOS |

| Off-Target (Bio) | CYP3A4 / CYP2C9 | Heme Coordination | Critical | Co-treat with specific CYP inhibitors (e.g., Ketoconazole) to block CYP sites. |

| Off-Target (Bio) | Hemoglobin / Myoglobin | Heme Coordination | Medium | Deplete abundant blood proteins from lysates before assay. |

| Off-Target (Chem) | Albumin (HSA/BSA) | Hydrophobic Pocket | High | Use serum-free media during the labeling step. |

| Off-Target (Chem) | Glutathione (GSH) | Nitrene Scavenging | Medium | High intracellular GSH can quench the probe; keep incubation times short. |

Key Data Point: 1-phenylimidazole (the parent core of API) inhibits nNOS with a

Self-Validating Experimental Protocol

This protocol is designed to be internally controlled . You do not just "run the assay"; you run the assay with built-in failure detectors.

Phase 1: The Competition Control (The "Gold Standard")

Objective: Prove that the labeling is driven by specific binding, not random collision.

-

Prepare Lysates/Cells: Divide samples into three groups.

-

Lane 1 (Probe Only): API (

). -

Lane 2 (Competition): API (

) + Parent Competitor (-

Note: The competitor should be 1-phenylimidazole or the specific drug API is mimicking. It must lack the azide group.

-

-

Lane 3 (UV Control): API (

) without UV irradiation (Dark Control).

-

-

Incubation: Incubate Lane 2 with the competitor for 30 mins before adding API. This saturates the specific sites.

-

Labeling: Add API to all lanes. Incubate 30 mins in the dark.

-

Crosslinking: Irradiate Lanes 1 & 2 with UV (365 nm) for 5–10 minutes on ice.

-

Critical: Keep samples on ice to prevent thermal degradation and reduce diffusion rates.

-

-

Readout: Analyze via Western Blot (if API is biotinylated) or Click Chemistry (if API has an alkyne handle).

-

Valid Result: A band appears in Lane 1 but is absent or significantly reduced in Lane 2.

-

Invalid Result: The band is equally strong in Lane 1 and Lane 2 (indicates non-specific chemical labeling).

-

Phase 2: The "Click-Rescue" Workflow (For Alkyne-Tagged Variants)

If using an API variant with a click handle (e.g., for proteomics), use this workflow to filter background.

Caption: Self-validating proteomic workflow. The "Precipitation" and "Stringent Washing" steps are vital to remove non-covalently associated probe.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Smear across the lane | High non-specific hydrophobic labeling. | Reduce probe concentration; Add 0.1% BSA during UV step to scavenge free nitrenes (acts as a "sink"). |

| Labeling in "Dark" control | Probe is thermally unstable or ambient light sensitive. | Perform all steps in red light; check probe purity; ensure UV lamp is off during setup. |

| No competition observed | The probe concentration is likely above the | |

| Cell toxicity (Dark) | Imidazole-mediated mitochondrial toxicity.[1] | Check cell viability (ATP/MTT) pre-UV. Imidazoles can uncouple oxidative phosphorylation. |

References

-

Mechanism of Imidazole Inhibition: Wolff, D. J., et al. "Interferon-gamma-inducible murine macrophage nitric oxide synthase: studies on the mechanism of inhibition by imidazole agents." Journal of Biological Chemistry, 1993. [Link]

-

Photoaffinity Labeling Principles: Smith, E., & Collins, I. "Photoaffinity labeling in target- and binding-site identification." Future Medicinal Chemistry, 2015. [Link]

-

CYP450 Off-Target Profiles: Maurice, M., et al. "Inhibition of cytochromes P450 by antifungal imidazole derivatives." Drug Metabolism and Disposition, 2002.[2] [Link]

-

Nitrene Chemistry & Scavenging: Das, J. "Aliphatic diazirines as photoaffinity probes for proteins: recent developments." Chemical Reviews, 2011. (Contextual grounding for nitrene reactivity vs. azides). [Link]

-

NOS Isoform Selectivity: Sorrenti, V., et al. "Inhibition of neuronal nitric oxide synthase by N-phenacyl imidazoles."[3] Nitric Oxide, 2001.[3] [Link]

Sources

- 1. New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of neuronal nitric oxide synthase by N-phenacyl imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for Active Site Mapping of Heme Proteins using 1-(4-Azidophenyl)imidazole (API)

Abstract & Introduction

This Application Note provides a rigorous protocol for using 1-(4-Azidophenyl)imidazole (API) as a photoaffinity probe. While general aryl azides are used for non-specific crosslinking, API is a targeted affinity label designed specifically for heme-containing enzymes (e.g., Cytochrome P450s, heme oxygenases, and NO synthases).

The imidazole moiety of API functions as a Type II ligand, coordinating directly to the heme iron. This anchors the probe within the active site, positioning the photoreactive azidophenyl group in a fixed orientation relative to the protein backbone.[1] Upon UV irradiation, the azide generates a reactive nitrene that covalently modifies adjacent amino acid residues, allowing researchers to map the active site architecture with high precision.

Key Applications

-

Active Site Mapping: Identifying amino acid residues lining the substrate-binding pocket.

-

Conformational Analysis: Detecting structural shifts in the active site under different conditions.

-

Inhibitor Binding Mode Validation: Confirming the orientation of imidazole-based drug candidates.[1]

Chemical Principle & Mechanism[2][3][4][5]

The labeling process relies on two distinct chemical events: Equilibrium Binding and Photochemical Activation .

The Mechanism of Action

-

Affinity Binding (Dark): The imidazole nitrogen coordinates to the ferric (

) heme iron. This binding is reversible and generates a characteristic Type II difference spectrum (shift in the Soret band), which can be used to calculate the binding constant ( -

Photoactivation: Upon irradiation with UV light (typically 254–312 nm), the aryl azide absorbs a photon and extrudes nitrogen (

). -

Nitrene Formation: This generates a singlet nitrene (

). -

Covalent Insertion: The nitrene rapidly rearranges or inserts into nearby bonds:

-

C-H Insertion: Direct insertion into aliphatic side chains (e.g., Val, Leu, Ile).

-

Ring Expansion: Rearrangement to a dehydroazepine intermediate, which reacts with nucleophiles (e.g., amines of Lys, thiols of Cys).[2]

-

Mechanistic Pathway Diagram

Caption: Chemical pathway of API labeling from reversible heme coordination to irreversible covalent modification.

Pre-Protocol Considerations (Critical)

Buffer Selection

Strictly avoid buffers containing primary amines (Tris, Glycine) or thiols (DTT,

-

Reasoning: If the nitrene undergoes ring expansion to a dehydroazepine, it becomes an electrophile. Primary amines in the buffer will act as scavenger nucleophiles, quenching the probe before it labels the protein.

-

Recommended: Phosphate (PBS) or HEPES buffers (pH 7.0–7.4).

Safety

-

Shock Sensitivity: While API is relatively stable, aryl azides can be shock-sensitive in solid form. Handle small quantities.

-

UV Safety: Wear UV-protective eyewear and shield skin during irradiation.

Detailed Experimental Protocol

Phase 1: Sample Preparation & Binding (Dark)

Goal: Saturate the protein active site with API without triggering premature reaction.

-

Stock Solution: Dissolve API in high-grade DMSO to a concentration of 10–50 mM. Store in amber vials at -20°C.

-

Protein Prep: Dilute the heme protein to 5–20

M in Phosphate Buffer (50 mM, pH 7.4). -

Titration (Optional but Recommended):

-

Perform a spectral titration to determine the

. -

Add API in increments (0.5 to 10 equivalents) and monitor the shift in the Soret band (typically 418–425 nm shift).

-

-

Incubation:

-

For labeling, add API to the protein solution at a concentration of 5–10

-

Control Sample: Prepare a sample with Protein + DMSO only.

-

Competition Control: Prepare a sample with Protein + API + Excess Competitor (e.g., 1 mM Imidazole or native substrate) to prove specificity.

-

Incubate for 30 minutes on ice in the dark .

-

Phase 2: Photolysis (The Critical Step)

Goal: Activate the azide with minimal protein damage.

-

Vessel: Transfer samples to a quartz cuvette or an open-top 96-well plate (polystyrene absorbs UV, so irradiate from top).

-

Temperature: Keep samples on ice (4°C) throughout irradiation to prevent thermal denaturation and reduce diffusion of the nitrene.

-

Irradiation:

-

Agitation: Gently swirl or use a magnetic flea every few minutes to ensure uniform exposure.

Phase 3: Post-Labeling Analysis

Goal: Remove free probe and identify the labeled site.

-

Quenching: (Optional) Add DTT (10 mM) to quench any remaining photoactive species, though the nitrene lifetime is nanoseconds.

-

Cleanup: Remove non-covalently bound API using a desalting column (PD-10) or dialysis.

-

Note: The heme-coordinated API that did not crosslink will wash away here.

-

-

Verification (Intact Mass): Analyze the intact protein by LC-MS.

-

Success Criteria: Mass shift of +[MW of API - 28 Da (

)].

-

-

Peptide Mapping:

-

Digest the protein with Trypsin or Chymotrypsin.

-

Analyze via LC-MS/MS. Look for peptides with the specific mass adduct.

-

Data Interpretation: The modification is often found on hydrophobic residues (Met, Leu, Val) lining the heme pocket.

-

Workflow Diagram

Caption: Step-by-step experimental workflow for API labeling and analysis.

Troubleshooting & Optimization Matrix

| Issue | Possible Cause | Corrective Action |

| No Labeling Observed | Buffer interference | Ensure buffer is amine-free (No Tris). Switch to Phosphate/HEPES. |

| Low Binding Affinity | Verify | |

| Insufficient UV energy | Decrease distance to lamp or switch to 254 nm if using 365 nm. | |

| Precipitation | Protein denaturation | Keep sample strictly at 4°C. Reduce UV exposure time. |

| Probe insolubility | Ensure final DMSO concentration is <5%. | |

| Non-Specific Labeling | "Random" insertion | Perform competition assay with imidazole. If labeling persists, it is non-specific. |

| High probe conc. | Reduce probe concentration to near saturation (not massive excess). |

References

-

Swanson, R. A., & Dus, K. M. (1979). Specific covalent labeling of cytochrome P-450CAM with 1-(4-azidophenyl)imidazole, an inhibitor-derived photoaffinity probe for P-450 heme proteins.[4] Journal of Biological Chemistry, 254(15), 7238-7246.[4] Link

-

Thermo Fisher Scientific. Photoreactive Crosslinker Chemistry. Protein Biology Application Notes. Link

-

Verras, A., & Ortiz de Montellano, P. R. (2006). Protein dynamics and imidazole binding in cytochrome P450 enzymes. Biochemical Society Transactions, 34(6), 1170-1172. Link

-

Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520. Link

Sources

- 1. Photoaffinity labeling of P450Cam by an imidazole-tethered benzophenone probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Specific covalent labeling of cytochrome P-450CAM with 1-(4-azidophenyl)imidazole, an inhibitor-derived photoaffinity probe for P-450 heme proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Illuminating the Proteome: A Guide to In Situ Click Chemistry for Protein Visualization Using 1-(4-Azidophenyl)imidazole

Introduction: Beyond Traditional Protein Visualization

The visualization of proteins within their native cellular environment is paramount to understanding their function, regulation, and role in disease. For decades, researchers have relied on methods such as immunofluorescence and fluorescent protein fusions. While powerful, these techniques are not without their limitations, including the availability of specific antibodies, potential steric hindrance from large fluorescent protein tags, and the inability to visualize small molecule-protein interactions directly.

Bioorthogonal chemistry offers a powerful alternative for labeling and visualizing biomolecules in their native context without interfering with cellular processes.[1][2] Among these techniques, in situ click chemistry has emerged as a particularly elegant strategy for identifying and visualizing specific proteins.[3][4] This target-guided synthesis approach utilizes the target protein itself as a template to catalyze the formation of a high-affinity ligand from two smaller, reactive fragments.[1][5]

This application note provides a detailed guide for the use of 1-(4-azidophenyl)imidazole, a versatile probe, in conjunction with in situ click chemistry for the specific visualization of intracellular proteins. We will delve into the principles of this technique, provide comprehensive protocols for its implementation in a cell-based imaging workflow, and discuss key considerations for experimental design and data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to employ cutting-edge chemical biology tools for protein analysis.

The Principle of Target-Guided Protein Visualization

In situ click chemistry leverages the proximity and orientation of two reactive partners, an azide and an alkyne, that are brought together by binding to a target protein.[1] The protein's active site or a specific binding pocket acts as a molecular scaffold, effectively increasing the local concentration of the reactants and catalyzing the formation of a stable triazole linkage.[5][6] This reaction, a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is highly specific and bioorthogonal, meaning it does not interfere with native biochemical processes.[7][8]

In the context of protein visualization, the workflow involves two key components:

-

The Azide Probe (1-(4-azidophenyl)imidazole): This small molecule contains an imidazole moiety, a common structural motif in biologically active compounds known to interact with various proteins, and an azidophenyl group, which serves as the reactive handle for the click reaction. The choice of the imidazole scaffold can be tailored to target specific protein families.

-

The Alkyne Reporter: This molecule is typically a fluorescent dye or a biotin tag functionalized with a terminal alkyne. When the azide probe and the alkyne reporter bind in close proximity on the target protein, the click reaction is catalyzed, leading to the covalent attachment of the reporter molecule to the protein of interest. This results in a localized and amplified signal, enabling the visualization of the target protein.

The following diagram illustrates the workflow of protein visualization using 1-(4-azidophenyl)imidazole and in situ click chemistry.

Materials and Reagents

Reagents

-

1-(4-azidophenyl)imidazole (synthesis may be required or commercially sourced)

-

Alkyne-fluorophore conjugate (e.g., Alkyne-TAMRA, Alkyne-Alexa Fluor 488)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Sodium ascorbate

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-buffered saline (PBS), pH 7.4

-

Formaldehyde (37% solution) or Paraformaldehyde (PFA)

-

Triton™ X-100 or Saponin

-

Bovine serum albumin (BSA)

-

4',6-diamidino-2-phenylindole (DAPI)

-

Antifade mounting medium

Equipment

-

Cell culture incubator (37°C, 5% CO₂)

-

Laminar flow hood

-

Fluorescence microscope with appropriate filter sets

-

Centrifuge

-

Standard laboratory glassware and plasticware

Experimental Protocols

This protocol is a general guideline and may require optimization for specific cell types and target proteins. As a case study, we will refer to the visualization of carbonic anhydrase, an enzyme for which in situ click chemistry has been successfully applied to identify inhibitors.[2]

Cell Culture and Plating

-

Culture your cells of interest in the appropriate medium supplemented with FBS and antibiotics in a 37°C incubator with 5% CO₂.

-

The day before the experiment, seed the cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.

Labeling with 1-(4-azidophenyl)imidazole

-

Prepare a stock solution of 1-(4-azidophenyl)imidazole in DMSO. The final concentration in the cell culture medium should be optimized, but a starting range of 10-50 µM is recommended.

-

On the day of the experiment, remove the culture medium from the wells and replace it with fresh medium containing the desired concentration of 1-(4-azidophenyl)imidazole.

-

Incubate the cells for a period of 1-4 hours at 37°C. The optimal incubation time will depend on the cell type and the target protein's expression level and accessibility.

Cell Fixation and Permeabilization

-

After incubation with the azide probe, gently wash the cells twice with PBS.

-

Fix the cells by incubating them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[6]

-

Wash the cells three times with PBS.

-

Permeabilize the cells by incubating them with 0.25% Triton™ X-100 in PBS for 10 minutes at room temperature.[6] For sensitive targets, 0.1% saponin in PBS can be used as a milder alternative.

-

Wash the cells three times with PBS.

In Situ Click Chemistry Reaction

Note: Prepare the click reaction cocktail fresh just before use.

-

Prepare the following stock solutions:

-

Copper(II) sulfate: 100 mM in deionized water

-

THPTA (or TBTA): 200 mM in deionized water (for THPTA) or DMSO (for TBTA)

-

Sodium ascorbate: 300 mM in deionized water

-

Alkyne-fluorophore: 10 mM in DMSO

-

-

Prepare the click reaction cocktail by adding the components in the following order to PBS containing 3% BSA. The final concentrations in the reaction volume are provided.

| Reagent | Stock Concentration | Final Concentration |

| Copper(II) sulfate | 100 mM | 2 mM |

| THPTA (or TBTA) | 200 mM | 10 mM |

| Alkyne-fluorophore | 10 mM | 10-50 µM |

| Sodium ascorbate | 300 mM | 30 mM |

-

Remove the PBS from the wells and add the click reaction cocktail to the cells.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

Counterstaining and Mounting

-

Incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Seal the coverslips with nail polish and allow them to dry.

Fluorescence Microscopy

-

Image the slides using a fluorescence microscope equipped with appropriate filter sets for the chosen fluorophore and DAPI.

-

Acquire images using consistent settings for all experimental conditions and controls.

Data Analysis and Interpretation

A successful experiment will show specific fluorescent labeling in the cellular compartment where the target protein is expected to be localized. It is crucial to include proper controls to validate the specificity of the signal.

| Experiment/Control | 1-(4-azidophenyl)imidazole | Alkyne-Fluorophore | Copper Catalyst | Expected Outcome | Rationale |

| Full Experiment | + | + | + | Specific fluorescent signal | Target-templated click reaction |

| No Azide Probe | - | + | + | No or minimal signal | Demonstrates dependence on the azide probe |

| No Alkyne Reporter | + | - | + | No signal | Demonstrates that the signal is from the fluorophore |

| No Copper Catalyst | + | + | - | No or minimal signal | Demonstrates the necessity of the catalyst |

| Competition | + (with excess known ligand) | + | + | Reduced signal | Demonstrates that the probe binds to a specific site |

Troubleshooting

| Problem | Possible Cause | Solution |

| High background fluorescence | - Non-specific binding of the alkyne-fluorophore- Incomplete washing | - Decrease the concentration of the alkyne-fluorophore- Increase the number and duration of wash steps- Include a blocking step with 3% BSA before the click reaction |

| No or weak signal | - Low expression of the target protein- Inefficient binding of the azide probe- Inactive click reaction components | - Use a cell line with higher expression of the target protein- Increase the concentration of the azide probe or the incubation time- Prepare fresh solutions of sodium ascorbate and copper sulfate |

| Cell morphology is altered | - Cytotoxicity of the probe or click reagents- Harsh fixation or permeabilization | - Perform a toxicity assay to determine the optimal probe concentration- Decrease the incubation time with the click reaction cocktail- Use a milder fixation (e.g., methanol) or permeabilization (e.g., saponin) agent |

Applications and Future Perspectives

The in situ click chemistry approach using 1-(4-azidophenyl)imidazole and other small molecule probes has a wide range of applications in basic research and drug discovery. It can be used to:

-

Visualize the subcellular localization of specific proteins.

-

Screen for and validate drug-target engagement in situ.

-

Study changes in protein expression and localization in response to stimuli.

-

Develop new diagnostic tools for diseases characterized by altered protein expression.

The versatility of this technique allows for the use of different reporter molecules, including biotin for pull-down experiments and mass spectrometry-based proteomics, further expanding its utility. As new bioorthogonal reactions and probes are developed, the scope of in situ click chemistry will continue to grow, providing researchers with increasingly sophisticated tools to unravel the complexities of the proteome.

References

- Ting Laboratory. (2013). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Protocol Exchange.

- Finn, M. G., & Fokin, V. V. (2010). In situ click chemistry: from small molecule discovery to synthetic antibodies. PMC.

- van der Velden, J. L. J., et al. (2014). Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins.

- Thermo Fisher Scientific. (n.d.). Click Chemistry—Section 3.1.

- Interchim. (n.d.).

- Pires, I. S., et al. (2024). Click-linking: a cell-compatible protein crosslinking method based on click chemistry. bioRxiv.

- Pang, Z. P., et al. (2022). A protocol to visualize on-target specific drug binding in mammalian tissue with cellular resolution using tissue clearing and click chemistry. PubMed.

- Kocman, V., et al. (2022). Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. PMC.

- ResearchGate. (n.d.). Identification of Specific Carbonic Anhydrase Inhibitors via In Situ Click Chemistry, Phage-Displayed and Synthetic Peptide Libraries: Comparison of the Methods and Structural Study.

- Angeli, A., & Supuran, C. T. (2023).

- BroadPharm. (n.d.). Click Chemistry Protocols.

- Thermo Fisher Scientific. (2009). Click-iT® Metabolic Labeling Reagents for Proteins.

- Angeli, A., & Supuran, C. T. (2023).

- Morral, C., Stanisavljevic, J., et al. (2020). Protocol for Efficient Protein Synthesis Detection by Click Chemistry in Colorectal Cancer Patient-Derived Organoids Grown In Vitro. PMC.

- Angeli, A., & Supuran, C. T. (2023).

- Wu, H., et al. (2020). Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging. PMC.

- GE Healthcare. (n.d.). Purification of Histidine-Tagged Proteins using IMAC Sepharose® High Performance.

- Yamaguchi, S., et al. (2017).

- ResearchGate. (2013). Affects of imidazole on protein solubility and labeling reactions?.

- Bio-Works. (2025).

- G-Biosciences. (2019).

- ResearchGate. (n.d.).

- Taylor & Francis. (2016). Full article: Kinetic Target-Guided Synthesis in Drug Discovery and Chemical Biology: A Comprehensive Facts and Figures Survey.

- ResOU. (2020). In situ click chemistry: Having target proteins assemble their own inhibitors.

- Longdom Publishing. (2017).

- ResearchGate. (n.d.).

- SciSpace. (n.d.).

Sources

- 1. In situ click chemistry: from small molecule discovery to synthetic antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. interchim.fr [interchim.fr]

- 8. Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Photo-Chemical Labeling of Nucleic Acids with 1-(4-Azidophenyl)imidazole (API) for Sequencing and Enrichment

Here is a detailed Application Note and Protocol for the labeling of nucleic acids using 1-(4-Azidophenyl)imidazole (API) for sequencing applications.

Abstract & Introduction

The precise chemical functionalization of nucleic acids is a cornerstone of modern genomic analysis, enabling applications ranging from affinity purification to direct detection of structural motifs. 1-(4-Azidophenyl)imidazole (API) is a heterobifunctional photo-active probe that combines the versatile coordination chemistry of an imidazole group with the rapid, high-efficiency crosslinking capability of an aryl azide .[1]

Upon exposure to UV light (300–365 nm), the aryl azide moiety of API undergoes photolysis to generate a highly reactive nitrene intermediate. This nitrene inserts covalently into neighboring C-H or N-H bonds of the nucleic acid backbone or nucleobases. The resulting imidazole-tagged DNA/RNA can be utilized for:

-

Immobilized Metal Affinity Chromatography (IMAC): Enrichment of labeled strands using Ni-NTA or Zn-affinity matrices (exploiting the imidazole nitrogen).

-

Nanopore Sequencing: Direct detection of the bulky imidazole adduct as a unique current blockade signature.

-

Transcriptional Stop Profiling: Mapping the modification sites via Reverse Transcriptase (RT) stalling in Next-Generation Sequencing (NGS).

This guide provides a robust, self-validating protocol for labeling nucleic acids with API, optimized to minimize degradation while maximizing labeling efficiency.

Mechanistic Principles

The labeling reaction relies on Photo-Affinity Labeling (PAL) . Unlike enzymatic labeling, which is sequence-constrained, API labeling is chemically driven and broadly applicable.

The Reaction Pathway[2][3][4]

-

Equilibration: API (hydrophobic character) associates with the nucleic acid, potentially interacting via groove binding or intercalation depending on the secondary structure.

-

Activation: UV irradiation causes the release of nitrogen gas (

) from the azide group. -

Insertion: The transient singlet nitrene inserts into the nucleic acid structure, forming a stable covalent bond.

Figure 1: Mechanism of Photo-Chemical Activation. The aryl azide releases nitrogen to form a nitrene, which covalently modifies the target nucleic acid.

Materials & Equipment

| Component | Specification | Purpose |

| 1-(4-Azidophenyl)imidazole | >98% Purity (HPLC) | Photo-active labeling reagent. |

| DMSO (Anhydrous) | PCR Grade | Solvent for API stock (API is sparingly soluble in water). |

| Nucleic Acid Substrate | DNA or RNA (100 ng - 10 µg) | Target for sequencing. |

| Reaction Buffer | 10 mM Tris-HCl, 1 mM EDTA, pH 7.5 | Maintains DNA stability; avoids nucleophilic buffers (e.g., DTT) that quench nitrenes. |

| UV Light Source | Handheld UV Lamp (365 nm) or Stratalinker | Activation of azide. Avoid 254 nm if preserving long DNA integrity is critical. |

| Purification Columns | Oligo Clean & Concentrator (Zymo) or G-25 | Removal of unreacted API. |

Experimental Protocol

Phase 1: Reagent Preparation

Critical: Perform all steps involving the API stock solution in low light or amber tubes to prevent premature photolysis.

-

Stock Solution (50 mM): Dissolve 9.2 mg of 1-(4-Azidophenyl)imidazole (MW ~185.2 g/mol ) in 1 mL of anhydrous DMSO.

-

Storage: Aliquot and store at -20°C in the dark. Stable for 3 months.

-

-

Working Solution (5 mM): Dilute the Stock Solution 1:10 in Reaction Buffer immediately before use.

Phase 2: Labeling Reaction

-

Assembly: In a PCR tube or 96-well plate, combine:

-

Nucleic Acid (1 µg):

µL -

Reaction Buffer (1X): Up to 45 µL

-

API Working Sol (5 mM): 5 µL (Final conc: ~500 µM)

-

Total Volume: 50 µL

-

Note: The molar excess of API determines labeling density. For sparse labeling (sequencing), use 50–100 µM final. For dense labeling (capture), use 500 µM.

-

-

Incubation (Dark): Incubate at 37°C for 10 minutes in the dark.

-

Why: Allows the API to associate/equilibrate with the nucleic acid structure before locking it in place.

-

-

Photo-Activation (Crosslinking):

-

Place the open tubes on ice (to minimize heat damage).

-

Irradiate with 365 nm UV light for 15–30 minutes .

-

Distance: Source should be 2–5 cm from the sample.

-

Energy:[2] Aim for ~1 J/cm² total energy if using a crosslinker device.

-

Phase 3: Post-Reaction Purification

Unreacted API must be removed to prevent interference with polymerase activity or nanopores.

-

Ethanol Precipitation (Recommended for >100 bp):

-

Add 0.1 vol 3M NaOAc (pH 5.2) and 2.5 vol cold 100% Ethanol.

-

Incubate at -20°C for 30 mins.

-

Centrifuge (14,000 x g, 15 mins). Wash pellet with 70% Ethanol.

-

-

Column Cleanup (Recommended for short oligos): Use a size-exclusion spin column (e.g., Sephadex G-25) to remove small molecules.

Downstream Sequencing Workflows

The imidazole tag allows for two distinct sequencing modalities.

Workflow A: Enrichment & NGS (Illumina/MGI)

Use this if the API-labeled DNA represents a sub-population you wish to enrich (e.g., isolating DNA that was in a specific chemical environment).

-

IMAC Enrichment:

-

Incubate labeled DNA with Ni-NTA magnetic beads . The imidazole group coordinates with Nickel.

-

Wash stringent (10 mM Imidazole) to remove non-specific DNA.

-

Elute (250 mM Imidazole).

-

-

Library Prep: Proceed with standard ligation-based library prep.

-

Sequencing: The modification may cause RT/Polymerase stops. Use a specialized "Stop-Seq" analysis pipeline to map the exact location of API insertion.

Workflow B: Direct Nanopore Sequencing (Oxford Nanopore)

Use this to directly detect the modification.

-

Library Prep: Use the Ligation Sequencing Kit (SQK-LSK114). Avoid PCR steps (which would erase the modification).

-

Sequencing: Load onto a Flow Cell (R10.4.1).

-

Signal Analysis: The bulky Phenyl-Imidazole adduct will cause a distinct current dwell or blockade shift compared to native bases. Train a base-calling model (e.g., using Remora) to recognize the API signature.

Figure 2: Dual Workflow for API-Labeled Nucleic Acids. Left path: Enrichment via Imidazole affinity. Right path: Direct detection of the modification.

Data Analysis & Validation

Quantifying Labeling Efficiency

Before sequencing, validate the labeling:

-

UV-Vis Spectrophotometry: API has a characteristic absorbance around 270–280 nm . An increase in A280/A260 ratio compared to control DNA indicates successful conjugation.

-

Gel Shift Assay: Run 200 ng of labeled vs. unlabeled DNA on a 2% Agarose or PAGE gel. Labeled DNA (especially if heavily modified) will migrate slower (retardation) due to increased molecular weight and drag.

Sequencing Data Interpretation

-

Illumina: Look for "pile-ups" of read starts or stops. The polymerase will often stall at the bulky API adduct.

-

Metric: Calculate the Stop Ratio = (Reads ending at position N) / (Reads covering position N).

-

-

Nanopore: Look for "Squiggle" deviations. The imidazole ring adds significant bulk, likely causing a deeper current blockade than a standard purine/pyrimidine.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Precipitation in Reaction | API concentration too high / DMSO too low | Ensure final DMSO concentration is ~10%. Lower API concentration to 100 µM. |

| No Labeling Detected | UV wavelength incorrect | Ensure 365 nm source. 254 nm damages DNA more than it activates phenyl azides efficiently. |

| DNA Degradation | UV over-exposure | Reduce exposure time to 5–10 mins. Keep samples on ice during irradiation. |

| PCR Failure | Too many modifications | The adduct blocks Taq. Use a bypass polymerase (e.g., Sulfolobus DNA polymerase IV) or reduce API concentration. |

References

-

Kotzyba-Hibert, F., Kapfer, I., & Goeldner, M. (1995). Chemistry of Photoaffinity Labeling. Angewandte Chemie International Edition in English, 34(12), 1296–1312. Link

- Foundational text on the mechanism of aryl azides and nitrene insertion.

- Platz, M. S. (Ed.). (1990). Kinetics and Spectroscopy of Carbenes and Biradicals. Plenum Press. Detailed physical chemistry of nitrene reactivity with C-H bonds.

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Link

- The authoritative guide on crosslinking strategies, including heterobifunctional photo-probes.

- Schoch, J., et al. (2016). Post-synthetic modification of DNA by inverse electron-demand Diels–Alder reaction. Bioconjugate Chemistry, 27(10).

-

Oxford Nanopore Technologies. (2023). Direct DNA Sequencing Workflows. Link

- Reference for library prep comp

Sources

Application Note: 1-(4-Azidophenyl)imidazole as a Versatile Chemical Probe for Advanced Fluorescence Microscopy

Introduction

The precise visualization of proteins and other biomolecules within their native cellular context is a cornerstone of modern biological research. While genetically encoded fluorescent proteins have been transformative, they require genetic manipulation and are not always suitable for studying endogenous systems or dynamic processes. Chemical biology offers a powerful alternative through the use of small molecule probes that can tag biomolecules of interest with minimal perturbation. 1-(4-Azidophenyl)imidazole (AzPI) emerges as a potent and versatile tool in this domain, leveraging the principles of bioorthogonal chemistry to enable robust and specific labeling for high-resolution fluorescence microscopy.

This guide provides a comprehensive overview of AzPI, detailing its dual-mode functionality as both a bioorthogonal "click" handle and a photoaffinity label. We present field-proven protocols for its application in fixed and live-cell imaging, offering researchers a flexible platform to investigate protein localization, interactions, and dynamics.

Principle of Application: A Dual-Functionality Probe

1-(4-Azidophenyl)imidazole is a bifunctional molecule designed for two distinct, powerful labeling strategies. Its utility stems from its two key chemical motifs:

-

The Imidazole Core: The imidazole ring is a common heterocyclic motif found in biological systems, most notably in the amino acid histidine.[1][2] This moiety can participate in non-covalent interactions within protein binding pockets or serve as a stable, biocompatible scaffold for the molecule.

-

The Aryl Azide Group: The 4-azidophenyl group provides the core functionality. An aryl azide is a remarkably versatile chemical handle:

-

Bioorthogonal Handle: It is chemically inert to most biological functional groups but reacts with high specificity and efficiency with strained alkynes (e.g., bicyclononyne (BCN) or dibenzocyclooctyne (DBCO)) in a reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4][5] This "click chemistry" reaction requires no toxic copper catalyst, making it ideal for live-cell applications.[6][7]

-

Photoaffinity Label: Upon irradiation with UV light, the aryl azide group is converted into a highly reactive nitrene intermediate.[8][9][10] This nitrene can rapidly and indiscriminately form a covalent bond with nearby molecules, effectively "trapping" and permanently labeling binding partners.[10][11]

-

These dual functionalities enable two primary workflows for fluorescently labeling a target of interest (TOI).

Workflow 1: Bioorthogonal "Plug-and-Play" Labeling via SPAAC

This is the most common and robust application for live-cell or fixed-cell imaging. The process involves two steps: first "plugging" the AzPI probe onto a target, followed by "playing" with a fluorescent reporter.

Caption: Bioorthogonal "Plug-and-Play" Labeling Workflow.

Workflow 2: Photoaffinity Labeling and Subsequent Detection